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Compound of Interest |

Compound Name: 4-(4-Chlorophenoxy)benzoic acid

CAS No.: 21120-67-2

Cat. No.: B1350756
Introduction

4-(4-Chlorophenoxy)benzoic acid (CAS: 21120-67-2) represents a critical structural scaffold
in the development of pharmaceuticals, agrochemicals, and advanced materials. As a diphenyl
ether derivative, it serves as a robust intermediate for non-steroidal anti-inflammatory drugs
(NSAIDs), fibrate-class lipid-lowering agents, and protoporphyrinogen oxidase (PPO) inhibitor
herbicides. Furthermore, its rigid aromatic core and polar carboxylic acid terminus make it a
valuable mesogen in the synthesis of liquid crystalline polymers (LCPSs).

This technical guide provides a comprehensive physicochemical profile of 4-(4-
chlorophenoxy)benzoic acid, synthesizing experimental data with predictive modeling to
support research and process optimization.

Molecular Identity & Structural Characterization

The molecule consists of two benzene rings linked by an ether oxygen, with a carboxylic acid
group at the 4-position of one ring and a chlorine atom at the 4-position of the other. This para-
para substitution pattern imparts significant structural rigidity and planarity, influencing its solid-
state packing and solubility profile.
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Parameter Detail

IUPAC Name 4-(4-Chlorophenoxy)benzoic acid

CAS Registry Number 21120-67-2

Molecular Formula C13H9ClO3

Molecular Weight 248.66 g/mol

SMILES OC(=0)clccc(Oc2ccec(Cleec2)ecl

InChl Key YVVCMTFIWOYNJW-UHFFFAOYSA-N

Physicochemical Properties[1][2][3]

The following data consolidates experimental values and high-confidence predictive models
essential for formulation and synthesis planning.

Table 1: Core Physicochemical Parameters
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Property Value Source/Method Implications

) ) Purity indicator;
White to off-white _ _ _
Appearance ) ) Experimental discoloration suggests
crystalline solid o
oxidation.

High thermal stability;
Melting Point 167-171 °C Experimental [1] suitable for high-temp

reactions.

) Low volatility; stable
N ) Predicted (760 )
Boiling Point 392.3+22.0°C under standard drying
mmHg) iy
conditions.

Relevant for packing
Density 1.347 + 0.06 g/cm?3 Predicted and bulk density
calculations.

Weak acid; forms
pKa (Acid) 4.27 +0.10 Predicted salts with weak bases
(pH > 5).

High lipophilicity; poor
LogP (Octanol/Water) 3.82+0.30 Predicted aqueous solubility

without ionization.

Practically insoluble in

Solubility (Water) <0.1 mg/mL (atpH2) Experimental o ]
acidic media.
. ] Soluble in DMSO, ] Standard solvents for
Solubility (Organic) Experimental )
DMF, MeOH, EtOH NMR and synthesis.

Expert Insight: Solubility & Formulation

The high LogP (3.82) indicates significant lipophilicity, driven by the chlorophenoxy moiety. In
drug development, this suggests high membrane permeability but poor aqueous solubility. For
formulation, conversion to a salt form (e.g., sodium or potassium 4-(4-chlorophenoxy)benzoate)
significantly enhances aqueous solubility, a strategy commonly employed for related fibrate
drugs.
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Spectral Characterization

Accurate identification relies on specific spectral fingerprints. The following data outlines the
characteristic signals expected for 4-(4-chlorophenoxy)benzoic acid.

Nuclear Magnetic Resonance (*H NMR)
Solvent: DMSO-ds, 400 MHz

The spectrum exhibits two distinct AA'BB' systems due to the para-substitution on both rings.

0 12.80 ppm (s, 1H): Carboxylic acid proton (-COOH). Broad singlet, exchangeable with
D20.

0 7.95 ppm (d, J = 8.8 Hz, 2H): Protons on the benzoic acid ring ortho to the electron-
withdrawing carboxyl group (deshielded).

0 7.48 ppm (d, J = 8.8 Hz, 2H): Protons on the chlorophenoxy ring ortho to the chlorine atom.

0 7.15 ppm (d, J = 8.8 Hz, 2H): Protons on the chlorophenoxy ring ortho to the ether oxygen.

0 7.05 ppm (d, J = 8.8 Hz, 2H): Protons on the benzoic acid ring ortho to the ether oxygen
(shielded by resonance donation).

Infrared Spectroscopy (FT-IR)

e 3300-2500 cm~*: O-H stretch (carboxylic acid, broad).

1680-1690 cm~1: C=0 stretch (conjugated acid carbonyl).

1590, 1485 cm~1; C=C aromatic skeletal vibrations.

1240-1250 cm~1: C-O-C asymmetric stretch (aryl ether).

1090 cm~1: C-Cl stretch (aryl chloride).

Experimental Methodology: Synthesis & Purification
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Causality & Logic: Direct nucleophilic aromatic substitution (SNAr) is often sluggish with
unactivated aryl halides. Therefore, a copper-catalyzed Ullmann-type ether synthesis is the
preferred route for high yield and purity. This protocol utilizes a modern ligand-accelerated
system to lower the reaction temperature and improve reproducibility.

Protocol: Ligand-Accelerated Ullmann Coupling

Reagents:

e 4-Chlorophenol (1.0 equiv)

4-lodobenzoic acid (1.0 equiv) [Note: lodo- is more reactive than Bromo-]

Copper(l) lodide (Cul) (10 mol%)

N,N-Dimethylglycine (Ligand) (20 mol%)

Cesium Carbonate (Cs2C0Os3) (2.0 equiv)

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

e Charging: In a nitrogen-flushed reaction vessel, combine 4-chlorophenol (12.8 g, 100 mmol),
4-iodobenzoic acid (24.8 g, 100 mmol), Cul (1.9 g, 10 mmol), N,N-dimethylglycine (2.06 g,
20 mmol), and Cs2COs (65.2 g, 200 mmol).

» Solvation: Add anhydrous 1,4-dioxane (200 mL).

e Reaction: Heat the mixture to reflux (100-110 °C) under nitrogen for 24 hours. Monitor
progress via TLC (SiOz, 3:1 Hexane/EtOAc) or HPLC.

o Work-up: Cool to room temperature. Filter off inorganic salts through a Celite pad.

 Acidification: Concentrate the filtrate under reduced pressure. Resuspend the residue in
water (200 mL) and acidify to pH 2 with 1N HCI. The product will precipitate as a white solid.

[1]
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o Purification: Filter the crude solid. Recrystallize from Ethanol/Water (9:1) to yield pure 4-(4-
chlorophenoxy)benzoic acid.

Visualization: Synthesis Workflow

Reagents:
4-Chlorophenol + 4-lodobenzoic Acid

Catalyst System:
Cul (10%) + Dimethylglycine (20%)
Base: Cs2CO3

Reflux in 1,4-Dioxane
110°C, 24 Hours

TLC Confirmation

Filtration (Celite)
Acidification (pH 2)

Crude Precipitate

Recrystallization
(EtOH/Water 9:1)

>98% Purity

Final Product:
4-(4-Chlorophenoxy)benzoic Acid

Click to download full resolution via product page
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Figure 1: Ligand-accelerated Ulimann synthesis pathway for high-purity 4-(4-
chlorophenoxy)benzoic acid.

Applications & Reactivity
Pharmaceutical Intermediate

This compound is a key intermediate in the synthesis of fibrate analogs. The carboxylic acid
group can be esterified or coupled with amines to generate lipophilic prodrugs. It is also
monitored as a specific impurity (e.g., in Bumetanide synthesis) [2].

Liquid Crystal Polymers (LCPSs)

The rigid, rod-like structure of the diphenyl ether core makes this acid a valuable "mesogenic
unit." When polymerized with glycols or aromatic diols, it imparts liquid crystalline properties
(nematic or smectic phases) to the resulting polyester, enhancing thermal stability and
mechanical strength.

Agrochemical Scaffolds

Structurally analogous to the herbicide Acifluorfen, the 4-(4-chlorophenoxy)benzoic acid
scaffold is used to explore new protoporphyrinogen oxidase inhibitors. The chlorine atom
enhances metabolic stability, while the acid group mimics the substrate of the target enzyme.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. rsc.org [rsc.org]

2. N-Nitroso Bumetanide, Molecular Formula C17H19N306S, Nitrosamine Compounds,
Nitrosamine Impurities, Impurity Standards [chemicea.com]
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To cite this document: BenchChem. [Physicochemical Profiling of 4-(4-
Chlorophenoxy)benzoic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1350756#physicochemical-properties-
of-4-4-chlorophenoxy-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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